![molecular formula C22H23NO4 B4266295 N-(2-tert-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4266295.png)
N-(2-tert-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-(2-tert-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its anti-inflammatory and anti-cancer properties. The compound was first synthesized in 2000 and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
N-(2-tert-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide 11-7082 exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that plays a key role in regulating the immune response and inflammation. It is activated in response to various stimuli, including cytokines, bacterial and viral infections, and oxidative stress.
Inhibition of NF-κB activity by N-(2-tert-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide 11-7082 prevents the expression of genes involved in inflammation and cell survival, leading to the suppression of inflammatory diseases and cancer growth.
Biochemical and Physiological Effects
N-(2-tert-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide 11-7082 has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer growth, including COX-2, iNOS, and Akt.
In addition, N-(2-tert-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide 11-7082 has been shown to induce apoptosis in cancer cells, leading to their death. It has also been found to inhibit the growth and migration of cancer cells, as well as the formation of blood vessels that supply nutrients to cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-tert-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide 11-7082 in lab experiments is its specificity for inhibiting NF-κB activity. This allows for the study of the specific effects of NF-κB inhibition on various biological processes.
However, a limitation of using N-(2-tert-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide 11-7082 in lab experiments is its potential toxicity. It has been found to have cytotoxic effects on some cell types, and caution should be taken when using it in experiments.
Future Directions
There are several future directions for the study of N-(2-tert-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide 11-7082. One area of interest is its potential as a therapeutic agent for various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma.
In addition, N-(2-tert-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide 11-7082 has shown promise as a potential therapeutic agent for various types of cancer, including breast cancer, prostate cancer, and leukemia. Further studies are needed to determine its efficacy and safety in clinical trials.
Another area of interest is the development of new compounds that are structurally similar to N-(2-tert-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide 11-7082 but have improved efficacy and safety profiles. These compounds may have potential as therapeutic agents for various diseases and could lead to the development of new drugs.
Scientific Research Applications
N-(2-tert-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating the immune response and inflammation. Inhibition of NF-κB activity has been linked to the suppression of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma.
In addition to its anti-inflammatory properties, N-(2-tert-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide 11-7082 has also been shown to have anti-cancer effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells, and inhibit the growth and migration of cancer cells. N-(2-tert-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide 11-7082 has been studied as a potential therapeutic agent for various types of cancer, including breast cancer, prostate cancer, and leukemia.
properties
IUPAC Name |
N-(2-tert-butylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-5-26-18-12-8-9-14-13-15(21(25)27-19(14)18)20(24)23-17-11-7-6-10-16(17)22(2,3)4/h6-13H,5H2,1-4H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSJTMWDSCVHKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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